

diallyl dicarbonate as a precursor for non-isocyanate polyurethanes

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Compound of Interest

Compound Name: Diallyl dicarbonate

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Application Note & Protocol

Topic: **Diallyl Dicarbonate** as a Versatile Precursor for Non-Isocyanate Polyurethane (NIPU) Synthesis

Abstract

Conventional polyurethanes (PUs), while ubiquitous, rely on the use of highly toxic isocyanate monomers and their phosgene-based precursors, posing significant health and environmental risks.[1] Non-isocyanate polyurethanes (NIPUs), particularly polyhydroxyurethanes (PHUs), represent a safer and more sustainable alternative.[2] The dominant NIPU synthesis route involves the polyaddition of bis(cyclic carbonate)s with diamines.[3] This application note introduces a novel and robust pathway utilizing **diallyl dicarbonate** (DADC) as a versatile starting material. We provide a comprehensive guide detailing the transformation of DADC into a key bis(cyclic carbonate) intermediate through a two-step process of epoxidation and subsequent CO₂ cycloaddition. Detailed protocols for the synthesis and characterization of the intermediates and the final NIPU materials are presented, offering researchers a viable, isocyanate-free strategy for developing advanced polyurethane materials.

Introduction: The Imperative for Non-Isocyanate Polyurethanes (NIPUs)

The Hazards of Conventional Polyurethane Synthesis

The production of traditional polyurethanes is a cornerstone of the global polymer industry. However, its foundation lies in the polyaddition reaction of polyols with diisocyanates.[1] Isocyanates are acutely toxic, carcinogenic, and potent respiratory sensitizers.[1] Furthermore, their synthesis typically involves phosgene, an extremely hazardous gas, making the entire lifecycle a significant environmental and occupational health concern.[4]

The Rise of NIPUs: The Polyhydroxyurethane (PHU) Pathway

In alignment with the principles of green chemistry, significant research has focused on isocyanate-free synthetic routes.[2] The most promising and widely adopted method is the reaction between five-membered cyclic carbonates and amines.[5][6] This aminolysis reaction is highly efficient, often requires no catalyst, and yields polyhydroxyurethanes (PHUs).[1][5] The resultant pendant hydroxyl groups in the PHU backbone introduce beneficial properties, including increased hydrophilicity, improved adhesion, and the potential for further cross-linking, while the intramolecular hydrogen bonding enhances mechanical strength.[1]

Diallyl Dicarbonate: A Novel and Adaptable Precursor

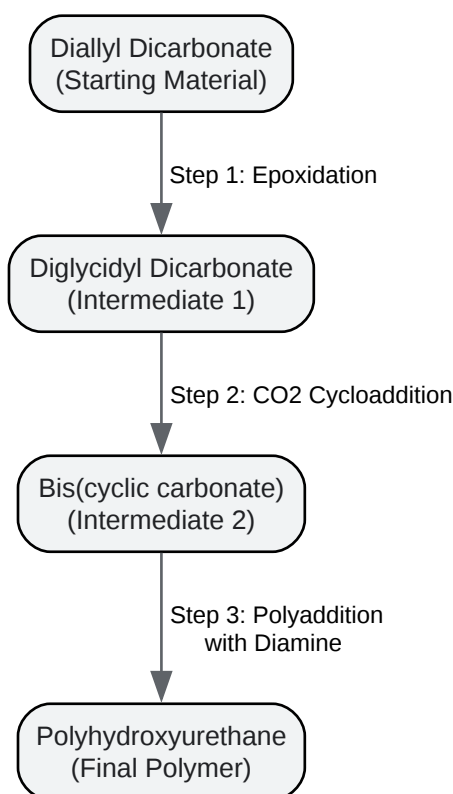
This guide elucidates a pathway that leverages **diallyl dicarbonate** (DADC) as a foundational building block. DADC's two terminal allyl groups provide reactive handles for straightforward chemical modification. By converting these allyl groups into cyclic carbonates, DADC can be effectively transformed into a valuable precursor for high-performance NIPU synthesis, thus expanding the library of monomers available for this greener chemistry.

Chemical Principles & Reaction Mechanism

The conversion of **diallyl dicarbonate** into a non-isocyanate polyurethane follows a three-stage synthetic strategy. This process is designed to first create a stable, reactive intermediate—a bis(cyclic carbonate)—which then undergoes polyaddition with a suitable diamine to form the final polymer.

Overall Synthetic Strategy

The workflow begins with the epoxidation of the allyl groups on DADC, followed by a carbon dioxide insertion to form the five-membered cyclic carbonate rings. This activated monomer is then polymerized with a diamine.



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Caption: High-level workflow for NIPU synthesis from **Diallyl Dicarbonate**.

The Reaction Pathway: Mechanism and Key Transformations

The core of this process lies in the precise chemical transformations of the functional groups. Each step is critical for achieving a high-purity monomer capable of effective polymerization.

Caption: Detailed chemical reaction pathway from DADC to NIPU.

- **Step 1: Epoxidation of Diallyl Dicarbonate.** The carbon-carbon double bonds of the allyl groups are converted into epoxide rings. This is a classic electrophilic addition, commonly achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction yields diglycidyl dicarbonate.
- **Step 2: Cycloaddition of Carbon Dioxide.** The diglycidyl dicarbonate intermediate is reacted with carbon dioxide under pressure. This reaction is typically catalyzed by a nucleophilic

catalyst, such as tetrabutylammonium bromide (TBAB), which facilitates the ring-opening of the epoxide and subsequent insertion of CO₂ to form the thermodynamically stable five-membered cyclic carbonate ring.[3][7] This step is a prime example of carbon capture and utilization (CCU).

- **Step 3: Polyaddition of Bis(cyclic carbonate) and Diamine.** This is the final polymerization step. A primary amine from a diamine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic carbonate.[5] This results in the ring-opening of the carbonate to form a stable urethane linkage and, critically, a secondary hydroxyl group.[8] This process repeats across both ends of the monomers to build the polymer chain. The reaction can often proceed without a catalyst, though mild heating is typically applied to ensure completion.[4]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Diglycidyl Dicarbonate from Diallyl Dicarbonate (Intermediate 1)

Objective: To convert the terminal alkene groups of DADC into epoxides.

- **Materials:**
 - **Diallyl dicarbonate (DADC)**
 - meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
 - Dichloromethane (DCM), anhydrous
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Saturated aqueous sodium chloride (brine) solution
 - Anhydrous magnesium sulfate (MgSO₄)

- Deionized water
- Equipment:
 - Round-bottom flask with magnetic stirrer
 - Ice bath
 - Separatory funnel
 - Rotary evaporator
- Procedure:
 - Dissolve **diallyl dicarbonate** (1.0 eq) in anhydrous DCM in a round-bottom flask.
 - Cool the flask in an ice bath to 0 °C with stirring.
 - In a separate beaker, dissolve m-CPBA (2.2 eq) in DCM.
 - Add the m-CPBA solution dropwise to the DADC solution over 1-2 hours, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the DADC spot has disappeared.
 - Quench the reaction by adding saturated NaHCO₃ solution to neutralize the acidic byproducts.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification & Characterization:

- The crude product can be purified using column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm structure using ^1H NMR (disappearance of alkene protons at $\sim 5.2\text{--}6.0$ ppm, appearance of epoxide protons at $\sim 2.6\text{--}3.1$ ppm) and FTIR (disappearance of $\text{C}=\text{C}$ stretch at $\sim 1645\text{ cm}^{-1}$).

Protocol 2: Synthesis of Bis(cyclic carbonate) from Diglycidyl Dicarbonate (Intermediate 2)

Objective: To convert the bis-epoxide into a bis(cyclic carbonate) via CO_2 insertion.

- Materials:
 - Diglycidyl dicarbonate (Intermediate 1)
 - Tetrabutylammonium bromide (TBAB, catalyst, 1-5 mol%)
 - Carbon dioxide (CO_2), high purity
- Equipment:
 - High-pressure stainless-steel autoclave/reactor equipped with a magnetic stirrer and heating mantle
- Procedure:
 - Place the purified diglycidyl dicarbonate and TBAB catalyst into the autoclave.
 - Seal the reactor and purge several times with low-pressure CO_2 to remove air.
 - Pressurize the reactor with CO_2 to the desired pressure (e.g., 10-50 bar).
 - Heat the reactor to the target temperature (e.g., $80\text{--}120\text{ }^\circ\text{C}$) with vigorous stirring.[\[7\]](#)
 - Maintain these conditions for 12-24 hours. Reaction time and temperature may require optimization.

- After the reaction period, cool the reactor to room temperature and slowly vent the CO₂.
- The resulting viscous liquid or solid is the bis(cyclic carbonate) product.
- Purification & Characterization:
 - The product is often used without further purification if a high conversion is achieved.
 - Confirm structure using FTIR (appearance of a strong C=O stretch for the cyclic carbonate at ~1780-1810 cm⁻¹) and ¹³C NMR (appearance of the carbonate carbonyl carbon at ~155 ppm).[9]

Protocol 3: Synthesis of NIPU via Polyaddition

Objective: To polymerize the bis(cyclic carbonate) with a diamine to form the final PHU.

- Materials:
 - Bis(cyclic carbonate) (Intermediate 2)
 - Diamine (e.g., 1,6-hexamethylenediamine (HMDA), isophorone diamine (IPDA), or Jeffamine® series)
 - Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous (optional, for solution polymerization)
- Equipment:
 - Glass reactor or vial with magnetic stirrer and nitrogen/argon inlet
 - Heating plate or oil bath
- Procedure:
 - Place the bis(cyclic carbonate) (1.0 eq) into the reactor. If performing a solvent-free melt polymerization, gently heat it until molten under an inert atmosphere. If using a solvent, dissolve it in anhydrous DMSO.

- Add the diamine (1.0 eq, ensuring a strict 1:1 molar ratio of carbonate-to-amine functional groups) to the reactor with stirring.[4]
- Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.[5]
- The viscosity will increase significantly as the polymer forms.
- Monitor the reaction via FTIR by observing the disappearance of the cyclic carbonate peak ($\sim 1800\text{ cm}^{-1}$).
- Once the reaction is complete, the polymer can be cooled and collected. If a solvent was used, the polymer can be precipitated in a non-solvent like methanol or water, then collected by filtration and dried under vacuum.
- Characterization: The final polymer should be characterized as described in Protocol 3.4.

Protocol 4: Characterization of the Final NIPU Polymer

- FTIR Spectroscopy: Confirm the formation of the urethane linkage. Look for the disappearance of the cyclic carbonate C=O ($\sim 1800\text{ cm}^{-1}$) and the appearance of the urethane C=O ($\sim 1700\text{ cm}^{-1}$), N-H bending ($\sim 1530\text{ cm}^{-1}$), and a broad O-H stretch ($\sim 3300\text{--}3500\text{ cm}^{-1}$) from the newly formed hydroxyl groups.[10]
- NMR Spectroscopy (^1H and ^{13}C): Verify the polymer structure. Key signals include the urethane N-H proton and the protons on the carbon bearing the new hydroxyl group.
- Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the polymer. [11]
- Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (T_g), which provides insight into the polymer's amorphous nature and chain mobility.[12]
- Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by determining its decomposition temperature.[12]
- Mechanical Testing: For film or bulk samples, perform tensile tests to measure properties like Young's modulus, tensile strength, and elongation at break.[12]

Data Interpretation & Expected Results

Spectroscopic Analysis

Monitoring the reaction's progress is crucial. The following table summarizes the key spectroscopic shifts to identify at each stage of the synthesis.

Table 1: Key Spectroscopic Shifts for Reaction Monitoring		
Functional Group	FTIR (cm ⁻¹)	¹ H-NMR (ppm)
Allyl (in DADC)	~1645 (C=C), ~3080 (=C-H)	5.2 - 6.0
Epoxide (Intermediate 1)	~850-950 (ring)	2.6 - 3.1
Cyclic Carbonate (Intermediate 2)	~1800 (C=O)	4.0 - 5.0
Urethane/Hydroxyl (Final NIPU)	~1700 (C=O), ~1530 (N-H), ~3400 (O-H)	7.0 - 8.0 (N-H), 3.5-4.5 (-CH-OH)

Influence of Diamine Structure on NIPU Properties

The choice of diamine is a critical determinant of the final polymer's properties. Flexible, long-chain aliphatic diamines generally lead to softer, more elastomeric materials, while rigid aromatic or cycloaliphatic diamines result in harder materials with higher thermal stability.[\[12\]](#)

Table 2:
Predicted
Influence of
Diamine Choice
on NIPU
Properties

Diamine Type	Example	Expected Tg	Expected Thermal Stability	Expected Mechanical Properties
Short-chain Aliphatic	1,4-Butanediamine	Moderate	Moderate	Semi-crystalline, rigid
Long-chain Aliphatic	1,12-Dodecanediamine	Low	Moderate	Flexible, lower modulus
Cycloaliphatic	Isophorone diamine (IPDA)	High	High	Rigid, high modulus, brittle
Aromatic	p-Xylylenediamine	Very High	Very High	Rigid, high strength
Polyether	Jeffamine® D-2000	Very Low	Lower	Elastomeric, very flexible

Troubleshooting and Key Considerations

- **Incomplete Epoxidation:** If alkene signals persist after Protocol 3.1, add another small portion of m-CPBA and allow more reaction time. Ensure the starting DCM is anhydrous.
- **Low Yield in Carbonation:** CO₂ cycloaddition (Protocol 3.2) is sensitive to catalyst purity, temperature, and pressure. Ensure the TBAB catalyst is dry. Increasing temperature or pressure can improve reaction rates and yield, but excessive temperatures may cause side reactions.
- **Gelation during Polymerization:** Uncontrolled, rapid polymerization can occur, especially in solvent-free systems. Consider using a solvent (DMSO) to manage viscosity or adding the

diamine more slowly.

- **Stoichiometric Imbalance:** A precise 1:1 molar ratio of cyclic carbonate to primary amine groups is crucial for achieving high molecular weight.[4] An imbalance will lead to chain termination and lower mechanical properties.
- **Side Reactions:** At elevated temperatures (>120 °C), side reactions like the formation of urea linkages can occur, which may alter the final properties of the polymer.[11] It is best to use the mildest effective temperature for polymerization.

Conclusion

The synthetic pathway detailed in this application note demonstrates that **diallyl dicarbonate** is a highly effective precursor for the production of non-isocyanate polyurethanes. Through a controlled, three-stage process involving epoxidation, CO₂ cycloaddition, and polyaddition with diamines, a wide range of PHU materials can be synthesized. This isocyanate-free and phosgene-free route offers a significant improvement in safety and sustainability over conventional polyurethane chemistry. By tuning the diamine structure, researchers can precisely tailor the thermal and mechanical properties of the final polymers, opening avenues for their use in coatings, adhesives, elastomers, and biomedical applications.

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